molecular formula C17H26N2O2 B6130599 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine

2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine

Cat. No. B6130599
M. Wt: 290.4 g/mol
InChI Key: SEHJKEOESLEOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the family of morpholine-based drugs. MPMP has attracted the attention of researchers due to its potential therapeutic applications in various fields, including cancer treatment and pain management. In

Mechanism of Action

The mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to the inhibition of cell proliferation and induction of apoptosis. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine also interacts with various receptors, including opioid receptors, to produce analgesic effects. Additionally, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, analgesic effects, and anti-inflammatory effects. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for its cellular targets, making it a useful tool for studying various cellular processes. However, the complex synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential toxicity limit its use in some experiments.

Future Directions

2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has shown great potential for therapeutic applications in various fields, including cancer treatment and pain management. Future research could focus on optimizing the synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine to increase its yield and purity. Additionally, further studies could explore the potential of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine in combination with other drugs for enhanced therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.
In conclusion, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a synthetic compound that has shown great potential for therapeutic applications in various fields. Its complex synthesis method and potential toxicity limit its use in some experiments, but its high potency and selectivity make it a valuable tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.

Synthesis Methods

The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves the reaction of 3-pyridinecarboxylic acid with 4-methylpentanoyl chloride to form 3-pyridinylacetyl chloride. The resulting product is then reacted with morpholine to produce 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine. The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been studied for its potential therapeutic applications in various fields, including cancer treatment and pain management. In cancer treatment, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have analgesic effects by blocking the transmission of pain signals in the central nervous system.

properties

IUPAC Name

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)5-3-7-16-13-19(9-10-21-16)17(20)11-15-6-4-8-18-12-15/h4,6,8,12,14,16H,3,5,7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJKEOESLEOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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